molecular formula C13H14FN3O B2420580 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide

1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide

Cat. No.: B2420580
M. Wt: 247.27 g/mol
InChI Key: WKYACYFAJSKXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OSM-S-266 is a compound that belongs to the aminothienopyrimidine series, which has been studied for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-266 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-266 involves the construction of the aminothienopyrimidine scaffold. The process typically starts with the synthesis of the thiophene starting material, followed by the formation of the thienopyrimidine core.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

OSM-S-266 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving OSM-S-266 include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aminothienopyrimidine scaffold .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.

    Biology: OSM-S-266 has shown activity against Plasmodium falciparum, making it a promising candidate for antimalarial drug development.

    Medicine: The compound’s potential as an antimalarial agent has significant implications for treating malaria, particularly in regions where resistance to current treatments is prevalent.

    Industry: OSM-S-266 can be used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of OSM-S-266 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-266 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby inhibiting its activity and disrupting protein synthesis. This leads to the activation of the amino acid starvation response in the parasite, ultimately resulting in its death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-266 is unique due to its specific mechanism of action, targeting Plasmodium falciparum asparagine tRNA synthetase. This distinguishes it from other antimalarial compounds that may target different pathways or enzymes. Additionally, the open-source nature of its development allows for collaborative research and rapid optimization of its properties .

Properties

IUPAC Name

1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-8-7-12(13(18)16-15)9(2)17(8)11-5-3-10(14)4-6-11/h3-7H,15H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYACYFAJSKXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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